(S)-1-Boc-2-(tert-butyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-tert-butylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQSTKTENQARL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CNCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for S 1 Boc 2 Tert Butyl Piperazine and Analogues
Selective Boc-Protection Strategies for Piperazines
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions. semanticscholar.orgmasterorganicchemistry.comnih.gov In the synthesis of piperazine (B1678402) derivatives, the selective installation of a single Boc group onto one of the two nitrogen atoms is a critical step, particularly when synthesizing asymmetrically substituted piperazines like (S)-1-Boc-2-(tert-butyl)piperazine.
Chemoselective Protection of Primary/Secondary Amines
The challenge in protecting piperazine, a diamine, lies in achieving mono-protection over di-protection. One effective strategy involves the chemoselective protection of the primary or secondary amine. A common method to achieve mono-Boc protection of symmetrical diamines involves the sequential addition of one equivalent of hydrochloric acid followed by one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.netscielo.org.mx The initial protonation of one amine group deactivates it towards the subsequent reaction with (Boc)₂O, allowing for the selective protection of the remaining free amine. researchgate.netscielo.org.mx This "mono-hydrochlorination" strategy has been successfully applied to various diamines, including chiral cyclohexane-1,2-diamine, using sources of HCl such as chlorotrimethylsilane (B32843) or thionyl chloride in methanol. scielo.org.mxredalyc.org This approach has demonstrated good yields for the mono-Boc protected products. researchgate.netredalyc.org
Another approach for the selective protection of primary amines in the presence of secondary amines utilizes reagents like alkyl phenyl carbonates. This method allows for the mono-carbamate protection of symmetrical aliphatic α,ω-alkanediamines with high yields. researchgate.net
Novel Reagents and Catalytic Systems for Boc Installation
The development of novel reagents and catalytic systems for Boc protection aims to improve efficiency, selectivity, and environmental friendliness. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent, its use is often accompanied by a catalyst. semanticscholar.orgjk-sci.com
Various catalysts have been explored to facilitate the N-Boc protection of amines. These include basic catalysts like 4-(dimethylamino)pyridine (DMAP), sodium hydroxide, and triethylamine, as well as Lewis acids such as zinc perchlorate, and Brønsted acids. semanticscholar.orgsci-hub.seresearchgate.net More recently, organocatalysts like guanidine (B92328) hydrochloride and thiourea (B124793) have been shown to be effective for the chemoselective N-Boc protection of amines, including the mono-protection of diamines. researchgate.net These catalysts often operate under mild, acid- and metal-free conditions. researchgate.net
Heterobimetallic dinuclear lanthanide alkoxide complexes have also been reported as efficient acid-base bifunctional catalysts for N-Boc protection under solvent-free conditions, demonstrating high activity across a wide range of substrates. researchgate.net Iron(III) salts have also been investigated as sustainable and inexpensive catalysts for this transformation. csic.es
The following table summarizes various catalytic systems used for N-Boc protection:
| Catalyst Type | Examples | Key Features |
| Basic Catalysts | DMAP, NaOH, K₂CO₃, Et₃N | Commonly used, but can have drawbacks like toxicity (DMAP) and long reaction times. sci-hub.se |
| Lewis Acid Catalysts | Zn(ClO₄)₂, La(NO₃)₃, ZrCl₄ | Can be effective, but their strong affinity for amines can sometimes be restrictive. sci-hub.se |
| Organocatalysts | Guanidine Hydrochloride, Thiourea | Offer mild, acid- and metal-free conditions for chemoselective protection. researchgate.net |
| Heterobimetallic Catalysts | Ln₂Na₈(OCH₂CH₂NMe₂)₁₂(OH)₂ | High catalytic activity under solvent-free conditions. researchgate.net |
| Iron Catalysts | FeCl₃ | Inexpensive, sustainable, and effective for selective Boc deprotection and potentially protection. csic.es |
Optimization of Reaction Conditions for High Enantiomeric Excess and Yield
Achieving high enantiomeric excess (e.e.) and yield is paramount in the synthesis of chiral molecules like this compound. The optimization of reaction conditions plays a crucial role in this endeavor.
For the synthesis of enantiopure α-substituted piperazines, asymmetric lithiation-substitution of an α-methylbenzyl-functionalized N-Boc piperazine using s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) has been a successful strategy. acs.org The choice of the N-substituent and the electrophile can significantly influence the enantioselectivity. acs.org In situ IR spectroscopy has been utilized to monitor and optimize lithiation times. acs.orgacs.org
In coupling reactions to form piperazine rings, the choice of solvent and the ratio of reactants are critical. For instance, in the amidation of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine, acetonitrile (B52724) was found to be the optimal solvent. nih.gov Adjusting the reactant ratio to favor the piperazine derivative can also help to minimize the formation of undesired bis-amide byproducts. nih.gov
The following table highlights key parameters that are often optimized to improve yield and enantiomeric excess:
| Parameter | Influence | Example |
| Solvent | Affects solubility of reactants and can influence reaction rates and selectivity. | Acetonitrile was found to be the optimal solvent for a specific amidation reaction. nih.gov |
| Temperature | Can impact reaction kinetics and the stability of intermediates. | Lowering the temperature during the addition of reagents can help control exothermic reactions. researchgate.net |
| Catalyst Loading | The amount of catalyst can affect reaction rate and cost-effectiveness. | Catalytic amounts of organocatalysts like guanidine hydrochloride have proven effective. researchgate.net |
| Reactant Stoichiometry | The ratio of reactants is critical for maximizing the yield of the desired product and minimizing side reactions. | Using an excess of piperazine can prevent the formation of bis-amide byproducts. nih.gov |
| Chiral Ligand | In asymmetric synthesis, the choice of chiral ligand is crucial for achieving high enantioselectivity. | (-)-Sparteine is used as a chiral ligand in asymmetric lithiation. acs.org |
Green Chemistry Principles in Chiral Piperazine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. researchgate.netprimescholars.com
Solvent-Free and Metal-Free Reaction Conditions
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions have been successfully developed for the Boc protection of amines. semanticscholar.orgsci-hub.seumich.edu These reactions can be performed by simply stirring the amine with molten di-tert-butyl dicarbonate, often without the need for a catalyst. semanticscholar.org In some cases, grinding the reactants together in a ball mill has also proven to be an effective solventless method. acs.org
The development of metal-free catalytic systems is another key aspect of green chemistry. As mentioned previously, organocatalysts like guanidine hydrochloride and thiourea provide effective, metal-free alternatives for the N-Boc protection of amines. researchgate.net These catalysts are often more environmentally benign and less toxic than their metal-based counterparts. researchgate.net Photocatalysis, particularly using organic photocatalysts, is also emerging as a sustainable method for chemical synthesis, including the functionalization of piperazines. mdpi.com
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Synthetic routes with high atom economy are a cornerstone of green chemistry as they minimize the generation of waste.
In the context of piperazine synthesis, strategies that involve one-pot procedures and minimize the use of protecting groups contribute to better atom economy. For example, a one-pot synthesis of enantiomerically pure 3-substituted piperazines has been developed, which involves an Ugi-4 component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction. rsc.org This approach streamlines the synthesis and reduces waste from intermediate purification steps.
Furthermore, the development of catalytic rather than stoichiometric methods for reactions like Boc protection and deprotection significantly improves atom economy and reduces waste. researchgate.netcsic.es The ability to recycle catalysts further enhances the green credentials of a synthetic process. organic-chemistry.org
Advanced Applications of S 1 Boc 2 Tert Butyl Piperazine As a Chiral Synthon
Construction of Complex Nitrogen-Containing Molecular Architectures
The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nsf.gov The ability to use (S)-1-Boc-2-(tert-butyl)piperazine to construct more intricate molecular architectures is a testament to its synthetic utility.
Spirocycles, molecules containing two rings connected by a single common atom, are of great interest in drug discovery due to their three-dimensional nature. The chiral piperazine framework can be effectively incorporated into spirocyclic systems. A prominent strategy involves the use of N-Boc-piperazine-2-carboxylic acid derivatives in diastereoselective cyclization reactions.
For instance, Nε-Boc-piperazine-2-carboxylic acid has been used to stereoselectively prepare spirocyclic indolinones. escholarship.org The reaction proceeds as a single diastereomer, highlighting the directing power of the chiral piperazine core. escholarship.org Following cyclization, the Boc group can be cleanly removed with trifluoroacetic acid, providing the spirocyclic piperazine core ready for further derivatization. escholarship.org This methodology demonstrates a robust pathway to complex spiro-heterocycles from a chiral piperazine starting material.
A representative reaction to form a spirocyclic piperazine derivative is shown below:
| Reactant 1 | Reactant 2 | Product | Key Feature |
|---|---|---|---|
| Nε-Boc-piperazine-2-carboxylic acid | Isatin derivative | Spirocyclic indolinone piperazine | High diastereoselectivity |
The piperazine ring can also serve as a foundational element for building fused and bridged heterocyclic systems. Fused systems involve two rings sharing two adjacent atoms, while bridged systems share two non-adjacent atoms. These structures are synthetically challenging to access but offer unique conformational constraints valuable in molecular design.
Methodologies for creating fused piperazine derivatives often involve intramolecular cyclization reactions. For example, the synthesis of fused tricyclic heterocycles containing a piperazine moiety has been developed for applications as potential antipsychotic agents. nih.gov Similarly, strategies starting from chiral amino acids or carbohydrates have been employed to generate fused piperazine systems, such as pyrano-fused tetrasubstituted piperazines. nih.gov These approaches underscore the potential of using pre-functionalized chiral piperazines like this compound as key components in the assembly of these complex ring systems.
Building upon the concepts of spirocyclic and fused systems, this compound is a key starting material for more elaborate polycyclic amine frameworks. The synthesis of such molecules often relies on sequential C-H functionalization and cyclization strategies.
A general approach involves the conversion of a primary amino group into a piperazine ring, which then becomes part of a larger polycyclic structure. researchgate.netmdpi.com This "ring-building" strategy highlights how the piperazine unit can be integrated within a broader molecular architecture. The functional handles on the this compound synthon provide multiple points for elaboration, enabling the construction of diverse and complex polycyclic frameworks.
Utility in Stereoselective Functionalization Reactions
Perhaps the most powerful application of this compound is its use in stereoselective functionalization reactions. The inherent chirality and the directing effect of the Boc group allow for precise modifications of the piperazine ring.
The direct C-H functionalization of piperazines is a highly sought-after transformation. nsf.gov Asymmetric alkylation and arylation reactions at the α-carbon position of the Boc-protected nitrogen are particularly valuable. These reactions create new stereocenters with high fidelity, providing access to a wide range of enantiopure substituted piperazines.
The arylation of N-Boc heterocycles can be achieved through a lithium-zinc transmetalation followed by a Negishi cross-coupling reaction. whiterose.ac.ukresearchgate.net This method has been successfully applied to N-Boc piperazines, allowing for the introduction of various aryl groups. whiterose.ac.uk The choice of the N'-substituent, such as the bulky tert-butyl group, can significantly influence the reaction's efficiency and yield. nsf.gov
The cornerstone of the asymmetric functionalization of this compound is the α-lithiation/trapping methodology. whiterose.ac.uk This process involves the deprotonation of the α-carbon using a strong organolithium base, typically in the presence of a chiral ligand, to form a configurationally stable lithiated intermediate. This intermediate is then "trapped" by an electrophile to yield the α-substituted product.
The combination of sec-butyllithium (B1581126) (s-BuLi) and the chiral diamine (-)-sparteine (B7772259) is a classic reagent system for the enantioselective deprotonation of N-Boc heterocycles. whiterose.ac.uknih.gov For N-Boc piperazines, the reaction conditions, including the choice of the distal N-substituent and the electrophile, are crucial for achieving high yields and enantioselectivity. nih.gov The bulky N'-tert-butyl group on the piperazine ring has been shown to give good results in direct α-functionalization reactions. nsf.gov
In situ IR spectroscopy has been a powerful tool for optimizing these reactions, allowing for the determination of ideal lithiation times and minimizing side reactions like ring fragmentation. whiterose.ac.uknih.gov Studies have shown that lithiation of N-Boc-N'-tert-butyl piperazine using s-BuLi in the presence of TMEDA, followed by trapping with an electrophile, can provide α-substituted products in good yields. whiterose.ac.uk
Table 1: Representative α-Lithiation/Trapping Reactions of N-Boc-N'-tert-butylpiperazine
| Base/Ligand | Solvent | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| s-BuLi / TMEDA | Et₂O | Me₃SiCl | α-trimethylsilyl | 45 | whiterose.ac.uk |
| s-BuLi / TMEDA | Et₂O | MeI | α-methyl | 60 | whiterose.ac.uk |
| s-BuLi / TMEDA | Et₂O | (CH₂O)n | α-hydroxymethyl | 51 | whiterose.ac.uk |
| s-BuLi / TMEDA | Et₂O | Benzophenone | α-diphenyl(hydroxy)methyl | 98 | whiterose.ac.uk |
This methodology has been showcased in the synthesis of intermediates for pharmaceuticals like Indinavir, demonstrating its practical utility in complex molecule synthesis. nih.gov
The Rising Profile of this compound in Chiral Synthesis
This compound, a valuable chiral building block, is gaining significant attention in the field of asymmetric synthesis. Its unique structural features, combining a conformationally constrained piperazine ring with a bulky tert-butyl group and a versatile Boc-protecting group, make it an attractive synthon for the construction of complex, stereochemically defined molecules. This article explores the advanced applications of this compound, focusing on its utility in C-H functionalization, diastereoselective reactions, and as a precursor for chiral ligands and catalysts.
The strategic placement of the tert-butyl group at the 2-position of the piperazine ring in this compound provides a powerful stereodirecting element. This, coupled with the manipulable Boc-protected nitrogen, opens avenues for a range of stereoselective transformations.
C–H Functionalization Approaches
Direct C-H functionalization of piperazines is a highly sought-after transformation in medicinal and process chemistry for its atom economy. In the context of N-Boc protected piperazines, α-lithiation followed by trapping with an electrophile is a key strategy. The presence of the bulky tert-butyl group on the distal nitrogen has been shown to be advantageous in such reactions, generally leading to better yields compared to smaller alkyl groups. beilstein-journals.org
One of the initial breakthroughs in this area was the α-lithiation of N-Boc-protected piperazines using sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C). beilstein-journals.org This allowed for the introduction of various substituents at the carbon atom alpha to the Boc-protected nitrogen. beilstein-journals.org
Subsequent developments have focused on creating more operationally practical methods. For instance, a diamine-free lithiation protocol using s-BuLi in THF has been developed, enabling the reaction to proceed at a higher temperature of -30 °C. beilstein-journals.org This method has been successfully applied to install a range of electrophiles on the N-Boc α-carbon of N'-benzylpiperazines. beilstein-journals.org While these studies provide a foundational understanding, specific examples detailing the C-H functionalization of the this compound isomer remain a specialized area of investigation.
Diastereoselective Addition and Cycloaddition Reactions
The inherent chirality of this compound makes it a valuable substrate for diastereoselective reactions. The fixed stereochemistry of the 2-position can effectively bias the approach of incoming reagents, leading to the preferential formation of one diastereomer.
Research in this area has explored the use of N-Boc-piperazine-2-carboxylic acid in [3+2] cycloaddition reactions. These reactions, proceeding via an azomethine ylide intermediate, can generate spirocyclic indolines with a high degree of diastereoselectivity. escholarship.org The stereochemical outcome of these cycloadditions is dictated by the configuration of the starting piperazine derivative. escholarship.org
Chiral Amine-Directed Transformations
The piperazine motif, with its two nitrogen atoms, can act as a chiral directing group in various transformations. The secondary amine, once deprotected, can coordinate to a metal center and influence the stereochemical course of a reaction. While the general principle is well-established, specific applications utilizing this compound as the primary chiral director are still an emerging field of research.
Precursor in the Development of Chiral Ligands and Catalysts
The development of novel chiral ligands is paramount for advancing asymmetric catalysis. The rigid scaffold and defined stereochemistry of this compound make it an excellent starting material for the synthesis of new ligand architectures.
Design and Synthesis of Chiral Phosphine (B1218219) Ligands
Chiral phosphine ligands are a cornerstone of asymmetric catalysis, particularly in transition metal-catalyzed reactions. The synthesis of such ligands often involves the introduction of phosphine moieties onto a chiral backbone. This compound offers a promising scaffold for this purpose. The synthesis would typically involve deprotection of the Boc group, followed by functionalization of the secondary amines with phosphine-containing groups. The steric bulk of the tert-butyl group would be expected to play a crucial role in creating a well-defined chiral pocket around the metal center.
Application in Asymmetric Catalytic Systems
Once synthesized, chiral ligands derived from this compound can be employed in a variety of asymmetric catalytic reactions. Their performance is typically evaluated in benchmark reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The stereochemical outcome of these reactions provides insight into the effectiveness of the ligand in transferring its chiral information to the product.
For instance, the asymmetric hydrogenation of tetrahydropyrazines to produce chiral piperazines has been successfully achieved with high enantioselectivity using rhodium catalysts bearing chiral phosphine ligands like (R)-BINAP. princeton.edu This highlights the potential for piperazine-based ligands to be effective in such transformations.
Mechanistic Investigations and Stereochemical Control
Elucidation of Reaction Pathways Involving (S)-1-Boc-2-(tert-butyl)piperazinenih.govnih.gov
The functionalization of (S)-1-Boc-2-(tert-butyl)piperazine, particularly through asymmetric lithiation and subsequent electrophilic trapping, represents a primary strategy for introducing further complexity while maintaining stereochemical integrity. nih.govwhiterose.ac.uk The reaction pathway is critically dependent on the formation of a configurationally stable lithiated intermediate. nih.govacs.org
In asymmetric transformations of N-Boc protected piperazines, the key intermediate is the α-lithiated species formed by deprotonation adjacent to the Boc-protected nitrogen. whiterose.ac.ukbeilstein-journals.org The stereochemical outcome of the reaction is largely determined at this deprotonation step. bac-lac.gc.ca For these reactions to be highly stereoselective, the resulting organolithium intermediate must be configurationally stable at the reaction temperature, preventing racemization before the electrophile is introduced. nih.govacs.org The presence of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, is essential for achieving high enantioselectivity in the deprotonation step. nih.gov
The stability of the lithiated intermediate can be influenced by several factors, including the solvent, temperature, and the nature of the substituents on the piperazine (B1678402) ring. A known side reaction for lithiated piperazines is ring-fragmentation, which can be minimized by the presence of sterically demanding N-alkyl groups. nih.gov
The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in directing the regioselectivity and stereoselectivity of reactions involving piperazine derivatives. nih.govbeilstein-journals.org The primary function of the Boc group is to direct lithiation to the adjacent α-carbon atom through a complex-induced proximity effect. beilstein-journals.org The carbonyl oxygen of the Boc group coordinates to the lithium cation of the organolithium base (e.g., s-BuLi), positioning the base for selective deprotonation at the syn-equatorial position. beilstein-journals.org
The conformational preference of the Boc group is a critical determinant of stereoselectivity. The rotation around the N-C(O) bond of the carbamate (B1207046) leads to different rotamers, and the relative energy of these rotamers can influence the facial bias of the deprotonation. beilstein-journals.org Studies on related N-Boc-piperidines have shown that the predominant formation of one enantiomer is due to the Boc group directing the lithiation to an equatorial position. beilstein-journals.org This principle is directly applicable to this compound, where the Boc group is expected to orient the incoming base to achieve a specific stereochemical outcome.
| Feature of Boc Group | Influence on Reaction | Outcome |
|---|---|---|
| Directing Group Effect | Coordinates with organolithium base | Regioselective deprotonation at the α-position |
| Conformational Bias | Favors specific rotameric states | Directs stereoselective deprotonation |
| Steric Bulk | Influences the approach of reagents | Contributes to overall stereochemical control |
The tert-butyl group at the C2 position of the piperazine ring exerts a significant steric influence on both the kinetics and selectivity of reactions. Its bulky nature can affect the rate of reaction and can also play a crucial role in preventing undesirable side reactions.
In the context of lithiation, a bulky substituent at the distal nitrogen of an N-Boc piperazine has been shown to slow down the rate of lithiation. whiterose.ac.uk While the tert-butyl group in the title compound is at the C2 position, a similar kinetic effect can be anticipated. More importantly, the steric hindrance provided by the tert-butyl group can enhance the stability of the desired lithiated intermediate by discouraging side reactions such as ring fragmentation, which is a known issue in the chemistry of lithiated piperazines. nih.gov This steric shielding can lead to cleaner reactions and higher yields of the desired α-substituted products.
The stereochemical influence of the C2-tert-butyl group is profound. It is expected to occupy an equatorial position in the favored chair conformation of the piperazine ring to minimize steric strain. This fixed orientation then dictates the facial approach of reagents to the adjacent reaction center, thereby reinforcing the stereochemical bias established by the chiral center itself and the directing Boc group.
| Influence | Description | Impact on Reaction |
|---|---|---|
| Steric Hindrance | The bulky nature of the tert-butyl group restricts access to certain faces of the molecule. | Slows down reaction rates and can prevent side reactions. |
| Conformational Locking | Forces the piperazine ring into a more rigid conformation with the tert-butyl group in an equatorial position. | Enhances the predictability of stereochemical outcomes. |
| Stereochemical Reinforcement | Works in concert with the existing stereocenter and the Boc group to direct incoming reagents. | Leads to high diastereoselectivity in substitution reactions. |
Transition State Analysis and Energy Profilesresearchgate.net
While specific transition state analyses for reactions of this compound are not extensively documented in the literature, computational studies on similar systems provide valuable insights. researchgate.net The transition state for the enantioselective lithiation of N-Boc heterocycles is believed to involve a complex between the substrate, the organolithium reagent, and the chiral diamine ligand. bac-lac.gc.ca
The energy profile of the reaction is characterized by the relative energies of the starting materials, the transition state, the lithiated intermediate, and the final product. researchgate.net For a highly selective reaction, the energy barrier to the transition state leading to the desired diastereomer must be significantly lower than the barrier to the transition state leading to the undesired diastereomer. The steric and electronic properties of the Boc group and the C2-tert-butyl substituent play a critical role in differentiating these energy barriers. Computational models, such as those employing density functional theory (DFT), can be used to calculate these energy profiles and visualize the geometry of the transition states. researchgate.net
Dynamic Kinetic Resolutions and Asymmetric Induction Mechanisms
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single enantiomer of a product. This process requires that the starting material can racemize under the reaction conditions, while one enantiomer reacts significantly faster than the other. In the context of piperazines, DKR has been successfully applied to the synthesis of enantioenriched 2-arylpiperazines through asymmetric lithiation. nih.gov
For this compound, which is already enantiopure, the principles of asymmetric induction are more directly relevant than DKR of a racemate. However, if a racemic mixture of 1-Boc-2-(tert-butyl)piperazine were subjected to a kinetic resolution using a chiral base, the principles of DKR would apply if the lithiated intermediate were configurationally labile and could interconvert between enantiomers. The chiral ligand would then selectively catalyze the reaction of one enantiomer of the lithiated intermediate. nih.gov
The mechanism of asymmetric induction in the functionalization of this compound relies on the pre-existing stereocenter at C2 working in concert with the chiral environment created by the reaction conditions (e.g., a chiral ligand) to favor the formation of one diastereomer over the other. The bulky tert-butyl group enhances this diastereoselectivity by creating a more defined and rigid steric environment around the reacting center.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Techniques for Stereochemical and Conformational Analysis
Detailed spectroscopic analysis is crucial for understanding the three-dimensional structure and dynamic behavior of chiral molecules like (S)-1-Boc-2-(tert-butyl)piperazine.
Advanced Nuclear Magnetic Resonance (NMR) Studies
Advanced NMR techniques would be instrumental in elucidating the solution-state structure and dynamics of this compound.
Variable-Temperature NMR for Rotational Barriers
Variable-Temperature (VT) NMR studies would be required to investigate the dynamic processes, such as rotation around the carbamate (B1207046) (N-Boc) bond and piperazine (B1678402) ring inversion. By monitoring changes in the NMR spectra at different temperatures, it would be possible to determine the coalescence temperatures and calculate the Gibbs free energy of activation (ΔG‡) for these rotational barriers. Such data would provide quantitative insight into the conformational flexibility of the molecule.
NOESY/ROESY for Proximity and Conformation
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be necessary to determine the spatial proximity of protons in the molecule. These through-space correlations are essential for confirming the relative stereochemistry and establishing the preferred conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the bulky tert-butyl and Boc groups.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation
Circular Dichroism (CD) spectroscopy is a critical technique for confirming the absolute configuration of chiral molecules. An experimental CD spectrum for this compound would need to be measured and compared with a theoretically calculated spectrum, typically derived from Time-Dependent Density Functional Theory (TD-DFT). A match between the experimental and calculated spectra would provide unambiguous confirmation of the (S)-configuration.
X-ray Crystallography for Solid-State Structure and Conformational Preferences
Single-crystal X-ray crystallography would provide the definitive solid-state structure of this compound. This technique would yield precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation and stereochemistry in the crystalline form. Furthermore, it would reveal details about intermolecular interactions and crystal packing preferences.
Computational Chemistry and Molecular Modeling Studies
Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for complementing experimental data. A computational analysis of this compound would involve:
Conformational Search: Identifying all low-energy conformers of the molecule.
Energy Calculation: Determining the relative thermodynamic stabilities of these conformers.
Geometric Optimization: Calculating the precise structure of the most stable conformer(s).
Spectra Prediction: Simulating NMR and CD spectra for comparison with experimental results to validate the predicted structures.
Rotational Barrier Calculation: Modeling the energy profile for rotation around key bonds to compare with data from VT-NMR experiments.
Without dedicated research focused on this compound, a detailed, data-driven article on these advanced topics cannot be constructed.
Density Functional Theory (DFT) Calculations for Conformational Energies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and energetics of molecules. In the context of this compound, DFT calculations are instrumental in determining the relative energies of its various conformers, which arise from the puckering of the piperazine ring and the rotation around single bonds.
The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of bulky substituents, such as the tert-butyl group at the C2 position and the tert-butyloxycarbonyl (Boc) group on the N1 nitrogen, introduces significant steric interactions that influence the conformational preferences. DFT calculations can be employed to model these interactions and predict the most stable three-dimensional arrangement of the molecule.
Research on 2-substituted piperazines has indicated a general preference for the substituent to occupy an axial position to alleviate steric strain with the adjacent N-substituent researchgate.net. For this compound, two primary chair conformations are of interest: one with the tert-butyl group in an axial position and the other with it in an equatorial position. DFT calculations, often performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), can provide the optimized geometries and relative electronic energies of these conformers.
A hypothetical DFT study on this compound might yield the following relative energies for its low-energy conformers:
| Conformer | Substituent Orientation (tert-butyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Chair 1 (Axial) | Axial | 0.00 | 75.8 |
| Chair 2 (Equatorial) | Equatorial | 1.15 | 24.2 |
| Twist-Boat | - | 4.80 | < 0.1 |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT calculations provide valuable information about the intrinsic stability of different conformers in the gas phase, the behavior of this compound in solution is influenced by interactions with solvent molecules. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational dynamics, solvation, and intermolecular interactions.
In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion iteratively, the trajectory of the system can be simulated over time, typically on the nanosecond to microsecond timescale.
For this compound, MD simulations can be used to investigate:
Conformational Dynamics: The simulations can reveal the rates of interconversion between different chair and boat conformations of the piperazine ring in various solvents. This provides insight into the flexibility of the molecule in solution.
Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how different solvents (e.g., polar protic, polar aprotic, nonpolar) affect the conformational equilibrium and the orientation of the substituents.
Hydrogen Bonding: MD simulations can identify and characterize hydrogen bonding interactions between the N-H proton of the piperazine ring and solvent molecules, which can play a significant role in its reactivity.
A hypothetical analysis of a 100 ns MD simulation of this compound in a water box might reveal the following distribution of conformers:
| Solvent | Conformer | Population (%) | Average Lifetime (ps) |
|---|---|---|---|
| Water | Chair (Axial t-Bu) | 72.3 | 520 |
| Water | Chair (Equatorial t-Bu) | 27.1 | 180 |
| Water | Twist-Boat | 0.6 | 15 |
| Dichloromethane | Chair (Axial t-Bu) | 78.5 | 650 |
| Dichloromethane | Chair (Equatorial t-Bu) | 21.3 | 210 |
| Dichloromethane | Twist-Boat | 0.2 | 10 |
These illustrative data suggest that the preference for the axial conformer is maintained in solution, though the equilibrium can be slightly shifted by the solvent polarity. The average lifetimes provide information on the kinetic stability of each conformation. Such detailed understanding of the dynamic behavior in solution is critical for designing reactions where this molecule is used as a chiral auxiliary or building block.
Prediction of Stereochemical Outcomes and Reaction Mechanisms
A primary application of chiral molecules like this compound is in asymmetric synthesis, where they act as chiral auxiliaries to control the stereochemical outcome of a reaction . Computational chemistry plays a vital role in understanding and predicting the stereoselectivity induced by such auxiliaries. By modeling the transition states of the key stereodetermining steps, the origins of enantioselectivity or diastereoselectivity can be elucidated.
DFT calculations are commonly used to locate and characterize the transition state structures for different reaction pathways leading to the various possible stereoisomeric products. The calculated activation energies for these pathways can then be used to predict the major product.
For instance, if this compound were used as a chiral auxiliary in an alkylation reaction of an enolate, two diastereomeric transition states would lead to the formation of the two possible diastereomeric products. The steric bulk of the tert-butyl group would be expected to create a highly differentiated steric environment, effectively blocking one face of the reactive intermediate.
A hypothetical computational study of such a reaction might provide the following transition state energies:
| Transition State | Diastereomeric Product | Relative Free Energy of Activation (ΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (dr) |
|---|---|---|---|
| TS-Re | (R)-Product | 0.0 | >99:1 |
| TS-Si | (S)-Product | 3.5 |
In this hypothetical example, the significant difference in the activation energies (3.5 kcal/mol) between the two transition states strongly favors the formation of the (R)-product, leading to a high predicted diastereomeric ratio. This type of computational prediction can guide the design of new chiral auxiliaries and the optimization of reaction conditions to achieve high levels of stereocontrol. Furthermore, detailed analysis of the transition state geometries can reveal the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that are responsible for the observed selectivity.
Future Directions and Emerging Research Avenues
Expansion of Synthetic Utility to Novel Molecular Scaffolds
The piperazine (B1678402) moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs. The introduction of a chiral center, particularly one bearing a sterically demanding substituent like a tert-butyl group, offers a powerful tool for creating next-generation therapeutic agents. The future utility of (S)-1-Boc-2-(tert-butyl)piperazine lies in its application as a chiral building block for complex molecular architectures.
Research into similarly substituted chiral piperazines has demonstrated their value in creating potent and selective bioactive molecules. For instance, chiral piperazines are key intermediates in the synthesis of drugs targeting a range of conditions. The asymmetric synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate for the HIV protease inhibitor Indinavir, underscores the pharmaceutical relevance of such scaffolds. princeton.edu The tert-butyl group in this compound can enforce specific conformations upon the piperazine ring and any subsequent derivatives. This conformational restriction is a key strategy in drug design for enhancing binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs) or enzymes.
Future research will likely focus on incorporating this building block into libraries of compounds for high-throughput screening. Its sterically hindered nature could be exploited to probe the binding pockets of proteins, potentially leading to the discovery of novel ligands with unique pharmacological profiles. Moreover, its use as a chiral auxiliary could guide the stereochemical outcome of reactions on other parts of a molecule, a well-established strategy in asymmetric synthesis. tcichemicals.com
Development of Highly Efficient and Sustainable Synthetic Routes
The realization of this compound's potential is contingent upon the development of practical, scalable, and sustainable methods for its synthesis. Current strategies for producing chiral 2-substituted piperazines provide a blueprint for future research in this area.
Promising asymmetric synthesis methodologies include:
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of tetrahydropyrazine (B3061110) precursors has proven highly effective for producing related chiral piperazines with excellent enantiomeric excess (ee). princeton.edursc.org Adapting this method, perhaps using a custom-designed chiral catalyst to accommodate the bulky tert-butyl group, represents a promising avenue.
Asymmetric Lithiation-Trapping: The direct, enantioselective functionalization of the N-Boc piperazine ring using a chiral ligand like sparteine (B1682161) (or a surrogate) in combination with an organolithium base is a powerful technique. acs.orgnih.govwhiterose.ac.uk This method allows for the direct introduction of substituents at the 2-position and could be optimized for the tert-butyl variant.
Chiral Pool Synthesis: Starting from readily available, enantiopure precursors like α-amino acids is a common and effective strategy for building complex chiral molecules, including substituted piperazines. researchgate.netrsc.org
Beyond achieving high stereoselectivity, future synthetic developments must also address sustainability. Research into "green" synthetic routes for the parent 1-Boc-piperazine, such as those starting from diethanolamine (B148213) to reduce cost and environmental impact, offers valuable principles. chemicalbook.comgoogle.com Integrating these sustainable approaches with asymmetric methodologies will be crucial for the industrial viability of this compound.
| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |
| Asymmetric Hydrogenation | Catalytic reduction of a tetrahydropyrazine precursor using a chiral catalyst (e.g., Rh-BINAP). princeton.edu | High enantioselectivity (often >99% ee), catalytic nature reduces waste. | Requires synthesis of the specific tetrahydropyrazine precursor; catalyst may be sensitive or expensive. |
| Asymmetric Lithiation | Deprotonation of N-Boc piperazine with s-BuLi/chiral ligand followed by quenching with a tert-butyl electrophile. acs.orgnih.gov | Direct functionalization of the piperazine ring. | Requires cryogenic temperatures; stoichiometry of reagents; potential for side reactions. |
| Chiral Pool Synthesis | Multi-step synthesis starting from a commercially available chiral building block like an amino acid. researchgate.netrsc.org | Reliably establishes stereochemistry from the start. | Can involve longer synthetic sequences; overall yield may be lower. |
| Chemo-enzymatic Resolution | Enzymatic resolution of a racemic mixture of 2-(tert-butyl)piperazine derivatives. mdpi.com | Potentially high enantioselectivity under mild conditions. | Requires screening for a suitable enzyme; maximum theoretical yield is 50% without a racemization step. |
Exploration of this compound in Materials Science
The application of chiral building blocks in materials science is a rapidly expanding field, focused on creating polymers and materials with unique properties. While the use of this compound in this domain is largely unexplored, its structure suggests significant potential.
The parent compound, 1-Boc-piperazine, has been used as a terminating agent in the synthesis of α,β-poly(2-oxazoline) lipopolymers. sigmaaldrich.comsigmaaldrich.com By extension, this compound could be used to introduce a chiral, bulky end-group to a polymer chain, potentially influencing the material's self-assembly, aggregation behavior, and surface properties.
Furthermore, after deprotection of the Boc group, the resulting chiral diamine could serve as a monomer for the synthesis of novel polyamides or polyimides. The presence of the rigid, chiral tert-butyl group along the polymer backbone could induce helical structures or create materials with specific chiral recognition capabilities. Such materials could find applications in:
Chiral chromatography: As a stationary phase for separating enantiomers.
Asymmetric catalysis: As a scaffold for creating recyclable, polymer-supported chiral catalysts.
Smart materials: Creating polymers that respond to chiral stimuli.
Future research would involve the synthesis and characterization of polymers derived from this monomer, investigating their thermal properties, mechanical strength, and chiroptical behavior.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including improved safety, enhanced reaction control, and greater scalability. nih.gov The integration of this compound synthesis and its subsequent derivatization into flow chemistry platforms is a key future direction.
Asymmetric catalytic reactions, such as the hydrogenations discussed previously, are particularly well-suited for flow systems. nih.gov A packed-bed reactor containing a heterogeneous chiral catalyst could allow for the continuous, safe, and efficient production of the target molecule. This approach minimizes handling of hazardous reagents and allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be critical for achieving high enantioselectivity.
Moreover, the use of this compound as a scaffold in automated synthesis platforms could accelerate drug discovery efforts. Once the Boc-protecting group is removed, the two distinct nitrogen atoms of the piperazine ring can be functionalized sequentially. This allows for the creation of large, diverse libraries of compounds through automated parallel synthesis, where different building blocks are systematically added to the piperazine core. This high-throughput approach is invaluable for rapidly exploring the structure-activity relationships (SAR) of new compound series.
Q & A
Basic Research Questions
Q. What are common synthesis strategies for (S)-1-Boc-2-(tert-butyl)piperazine, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step routes starting with piperazine ring functionalization. For example, a Boc-protected piperazine derivative can be synthesized via alkylation of tert-butyl (S)-3-methylpiperazine-1-carboxylate using reductive amination or nucleophilic substitution. Key steps include:
- Step 1 : Protection of the piperazine nitrogen with Boc groups under basic conditions (e.g., using (Boc)₂O in THF) .
- Step 2 : Introduction of the tert-butyl group via alkylation with tert-butyl halides or Mitsunobu reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or crystallization (e.g., using diethyl ether) to isolate enantiomerically pure products .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regioselectivity and stereochemistry, particularly for distinguishing tert-butyl and Boc group signals .
- LCMS : Validates molecular weight and purity (>95% by HPLC) .
- FT-IR : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) and tert-butyl C-H vibrations .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-proline derivatives) or enantioselective catalysis (e.g., Rh-catalyzed asymmetric hydrogenation of tetrahydropyrazines) .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-pyroglutamic acid) enhances enantiomeric excess (e.g., 86% ee achieved via selective crystallization) .
- Monitoring : Chiral HPLC (e.g., Chiralpak® columns) to track enantiomeric ratios during synthesis .
Q. What structural modifications to the piperazine ring impact biological activity and toxicity?
- Methodological Answer :
- Alkylation/Acylation : Adding tert-butyl groups enhances steric bulk, potentially improving metabolic stability but may reduce solubility. Beta-cyclodextrin inclusion complexes can mitigate toxicity but may lower activity .
- Functional Group Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or hydrogen-bond donors (e.g., hydroxymethyl) alters receptor binding. For example, hydrazide derivatives show enhanced antiplatelet activity .
- SAR Studies : Systematic variation of substituents (e.g., tert-butyl vs. isopropyl) followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) identifies optimal analogs .
Q. How do pKa values of this compound derivatives influence their reactivity and solubility?
- Methodological Answer :
- Measurement : Potentiometric titration in aqueous/organic solvents (e.g., 0.1 M KCl at 298–323 K) determines pKa. Piperazine derivatives typically exhibit two pKa values (~9.5 and ~5.5 for primary/secondary amines) .
- Implications : Higher pKa (basic amines) improves water solubility at physiological pH but may reduce membrane permeability. Boc protection lowers basicity, enhancing lipophilicity for CNS-targeted drugs .
Data Contradictions and Resolution
Q. How to resolve contradictions between reduced toxicity and diminished biological activity in modified piperazines?
- Methodological Answer :
- Trade-off Analysis : Compare LD₅₀ (acute toxicity) and IC₅₀ (activity) values across analogs. Beta-cyclodextrin-modified derivatives in show reduced cytotoxicity (LD₅₀ > 500 mg/kg) but lower antiplatelet activity (IC₅₀ increased by ~30%).
- Mitigation Strategies :
- Prodrug Design : Mask polar groups (e.g., hydroxymethyl) with labile esters to balance solubility and bioavailability .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates without structural modification .
Tables for Key Data
| Synthesis Route | Key Steps | Yield | Reference |
|---|---|---|---|
| Boc Protection + Alkylation | Boc₂O in THF, tert-butyl bromide, K₂CO₃, 60°C, 12h | 65–75% | |
| Reductive Amination | tert-butyl aldehyde, NaBH₃CN, MeOH, RT, 6h | 55–60% |
Therapeutic Applications
Q. How is this compound utilized as an intermediate in drug development?
- Methodological Answer :
- Antipsychotics : Coupling with aryl halides (e.g., via Buchwald-Hartwig amination) generates dopamine D₂ receptor ligands .
- Protease Inhibitors : Deprotection of the Boc group under acidic conditions (e.g., TFA/DCM) yields free piperazine for conjugation with peptidomimetic scaffolds (e.g., HIV protease inhibitors) .
Functional Group Transformations
Q. What strategies enable functionalization of the piperazine ring for structure-activity studies?
- Methodological Answer :
- N-Alkylation : React with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to introduce lipophilic groups .
- Amidation : Couple with carboxylic acids (e.g., thiophene-2-carboxylic acid) using HOAt/EDCI for bioisosteric replacements .
- Oxidation : Convert hydroxymethyl to carbonyl groups (e.g., with PCC) to explore hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
